5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine
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Overview
Description
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is a heterocyclic compound that features a bromine atom and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule, such as 2-bromo-5-iodopyridine, followed by substitution reactions to introduce the pyrrolo[2,3-C]pyridine core . The reaction conditions often involve the use of bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like cesium carbonate (Cs2CO3), solvents such as DMSO, and catalysts like palladium for coupling reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrrolo[2,3-C]pyridine derivatives, which may have different biological activities .
Scientific Research Applications
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of fibroblast growth factor receptors (FGFRs), which are targets for cancer therapy.
Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: It serves as a building block for synthesizing various bioactive molecules that can be used in chemical biology research.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their FGFR inhibitory activities.
Pyrrolopyrazine derivatives: These compounds have a pyrrole and pyrazine ring and exhibit various biological activities, including kinase inhibition.
Uniqueness
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable compound for developing targeted cancer therapies .
Properties
Molecular Formula |
C12H9BrN4 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-amine |
InChI |
InChI=1S/C12H9BrN4/c13-9-6-16-12(5-10(9)14)17-4-2-8-1-3-15-7-11(8)17/h1-7H,(H2,14,16) |
InChI Key |
TYWLZLOUBMATTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=CN2C3=NC=C(C(=C3)N)Br |
Origin of Product |
United States |
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